molecular formula C7H14N2 B12574905 Bicyclo[2.2.1]heptane-1,2-diamine CAS No. 232600-99-6

Bicyclo[2.2.1]heptane-1,2-diamine

Cat. No.: B12574905
CAS No.: 232600-99-6
M. Wt: 126.20 g/mol
InChI Key: XMSVKICKONKVNM-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-1,2-diamine is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a bicyclo[221]heptane framework, which consists of a seven-membered ring system with two nitrogen atoms at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-1,2-diamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium . This reaction typically uses an aluminum-nickel alloy catalyst under mild conditions (15-40°C) and atmospheric pressure, resulting in high yields of the desired product.

Another method involves the Diels-Alder reaction followed by rearrangement sequences. For example, the reaction of cyclopentadiene with suitable dienophiles can produce bicyclo[2.2.1]heptane derivatives, which can then be further functionalized to introduce the diamine groups .

Industrial Production Methods

Industrial production of this compound often relies on scalable catalytic hydrogenation processes due to their efficiency and high yield. The use of continuous flow reactors and optimized catalysts can further enhance the production rates and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under suitable conditions.

    Reduction: Reduction reactions can further modify the bicyclic framework, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms or other positions on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often utilize halogenated compounds or other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The compound’s rigid bicyclic structure can influence its binding affinity and specificity, making it a useful tool for studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[221]heptane-1,2-diamine is unique due to its specific placement of nitrogen atoms at the 1 and 2 positions, which imparts distinct chemical and physical properties

Properties

CAS No.

232600-99-6

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1,2-diamine

InChI

InChI=1S/C7H14N2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4,8-9H2

InChI Key

XMSVKICKONKVNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2N)N

Origin of Product

United States

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